molecular formula C9H20N2O B494538 2-Methyl-2-morpholin-4-yl-butylamine CAS No. 914206-26-1

2-Methyl-2-morpholin-4-yl-butylamine

Cat. No.: B494538
CAS No.: 914206-26-1
M. Wt: 172.27g/mol
InChI Key: RNGALZNABGSEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-morpholin-4-yl-butylamine is a chemical compound of interest in medicinal chemistry and pharmacological research, primarily due to the incorporation of the morpholine ring, a versatile and ubiquitous pharmacophore . Morpholine derivatives are the subject of extensive study because they are found in a large pool of enzyme and hormonal inhibitors, and over 100 marketed drugs contain this ring structure . The morpholine moiety is known to improve key physicochemical properties of drug candidates, such as aqueous solubility, which can be crucial for enhancing a compound's pharmacokinetic profile . In the context of Central Nervous System (CNS) drug discovery, the morpholine ring is particularly valuable. Its specific properties can aid in optimizing a molecule's balance between lipophilicity and polarity, which is critical for passive diffusion across the blood-brain barrier (BBB) . Furthermore, the morpholine ring can serve multiple roles in a compound's interaction with biological targets; it can act as an interacting element by forming hydrogen bonds via its oxygen atom, function as a scaffold to direct other functional groups into optimal positions, or act as a modulator of pharmacokinetic and pharmacodynamic properties . Researchers investigate this compound and its analogs to explore these mechanisms and develop new therapeutic agents for various conditions. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-morpholin-4-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-9(2,8-10)11-4-6-12-7-5-11/h3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGALZNABGSEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-morpholin-4-yl-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-Methyl-2-morpholin-4-yl-butylamine, a substituted morpholine derivative of interest to researchers in drug discovery and development. The morpholine moiety is a prevalent structural motif in numerous marketed pharmaceuticals due to its favorable physicochemical properties, including polarity and low basicity.[1] This document outlines a multi-step synthesis, detailing the underlying chemical principles, experimental protocols, and key considerations for each reaction stage.

Introduction to this compound and the Morpholine Scaffold

Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, is a valuable building block in medicinal chemistry.[2] Its incorporation into molecular structures can enhance aqueous solubility and introduce a polar vector, which can be crucial for optimizing pharmacokinetic profiles. This compound combines this important scaffold with a chiral butanamine side chain, presenting a molecule with potential for diverse biological activities. The synthesis of such substituted morpholines is a topic of ongoing interest in synthetic organic chemistry.[3][4]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary amine functionality can be installed in the final step via the hydrolysis of an amide, which in turn can be synthesized through a Ritter reaction on a tertiary alcohol. The morpholine ring can be introduced via a nucleophilic ring-opening of an epoxide. This leads to the following proposed forward synthesis pathway:

Retrosynthetic Analysis Target This compound Amide N-(1,1-dimethyl-2-morpholinoethyl)acetamide Target->Amide Amide Hydrolysis Alcohol 1-morpholino-2-methyl-butan-2-ol Amide->Alcohol Ritter Reaction Epoxide 2-methyl-1,2-epoxybutane Alcohol->Epoxide Epoxide Ring-Opening Morpholine Morpholine Alcohol->Morpholine Alkene 2-methyl-1-butene Epoxide->Alkene Epoxidation

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Pathway

The proposed forward synthesis is a four-step process commencing from the readily available alkene, 2-methyl-1-butene.

Step 1: Epoxidation of 2-methyl-1-butene

The initial step involves the epoxidation of 2-methyl-1-butene to form 2-methyl-1,2-epoxybutane. This reaction is a classic example of the electrophilic addition of an oxygen atom across the double bond of an alkene.

Reaction:

2-methyl-1-butene + Peroxy Acid → 2-methyl-1,2-epoxybutane

Causality of Experimental Choices:

  • Reagent: Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and commercially available peroxy acid for this transformation due to its relative safety and high reactivity.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is typically used to ensure the solubility of the reactants and to prevent the opening of the newly formed epoxide ring.

  • Temperature: The reaction is usually carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and to minimize side reactions.

Step 2: Nucleophilic Ring-Opening of 2-methyl-1,2-epoxybutane

The second step is the ring-opening of the epoxide with morpholine. Morpholine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

Reaction:

2-methyl-1,2-epoxybutane + Morpholine → 1-morpholino-2-methyl-butan-2-ol

Causality of Experimental Choices:

  • Regioselectivity: Under neutral or basic conditions, the nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide. In this case, the attack will be at the primary carbon (C1), leading to the desired tertiary alcohol.

  • Solvent: The reaction can be run neat (using an excess of morpholine as the solvent) or in a polar aprotic solvent like acetonitrile.

  • Catalyst: The addition of a Lewis acid like lithium perchlorate (LiClO4) can enhance the rate of the reaction by coordinating to the epoxide oxygen, making the carbons more electrophilic.[5]

Step 3: Ritter Reaction for Amide Formation

The Ritter reaction is a powerful method for the formation of N-alkyl amides from a tertiary alcohol and a nitrile in the presence of a strong acid.

Reaction:

1-morpholino-2-methyl-butan-2-ol + Nitrile (e.g., Acetonitrile) + Strong Acid → N-(1,1-dimethyl-2-morpholinoethyl)acetamide

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid, such as concentrated sulfuric acid or perchloric acid, is required to protonate the hydroxyl group of the tertiary alcohol, allowing it to leave as a water molecule and form a stable tertiary carbocation.

  • Nitrile: The choice of nitrile determines the resulting acyl group of the amide. Acetonitrile is a common choice, leading to an acetamide.

  • Reaction Conditions: The reaction is typically run at moderate temperatures, and the concentration of the acid is a critical parameter to control.

Step 4: Hydrolysis of the Amide to the Primary Amine

The final step is the hydrolysis of the amide to yield the target primary amine. This can be achieved under either acidic or basic conditions.

Reaction:

N-(1,1-dimethyl-2-morpholinoethyl)acetamide + H2O → this compound

Causality of Experimental Choices:

  • Acidic Hydrolysis: Refluxing the amide in the presence of a strong acid like hydrochloric acid will protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Basic Hydrolysis: Alternatively, heating the amide with a strong base such as sodium hydroxide will involve the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The choice between acidic and basic hydrolysis may depend on the stability of the rest of the molecule to the reaction conditions.

Synthesis Pathway Start 2-methyl-1-butene Epoxide 2-methyl-1,2-epoxybutane Start->Epoxide m-CPBA, DCM Alcohol 1-morpholino-2-methyl-butan-2-ol Epoxide->Alcohol Morpholine, LiClO4 Amide N-(1,1-dimethyl-2-morpholinoethyl)acetamide Alcohol->Amide CH3CN, H2SO4 Product This compound Amide->Product HCl, H2O, Heat

Caption: Proposed forward synthesis pathway for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments in the proposed synthesis pathway. These should be adapted and optimized based on laboratory conditions and analytical monitoring of the reactions.

Protocol 1: Synthesis of 1-morpholino-2-methyl-butan-2-ol
  • To a solution of 2-methyl-1-butene (1.0 eq) in dichloromethane (DCM) at 0 °C, add m-CPBA (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-1,2-epoxybutane.

  • To a solution of the crude epoxide in acetonitrile, add morpholine (1.2 eq) and lithium perchlorate (0.1 eq).[5]

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 1-morpholino-2-methyl-butan-2-ol.

Protocol 2: Synthesis of this compound
  • To a solution of 1-morpholino-2-methyl-butan-2-ol (1.0 eq) in acetonitrile, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto ice and basify with a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • To the crude amide, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and basify with a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for each step of the synthesis. Yields are hypothetical and would need to be determined experimentally.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 & 22-methyl-1-butenem-CPBA, Morpholine1-morpholino-2-methyl-butan-2-ol70-85
31-morpholino-2-methyl-butan-2-olAcetonitrile, H2SO4N-(1,1-dimethyl-2-morpholinoethyl)acetamide60-75
4N-(1,1-dimethyl-2-morpholinoethyl)acetamideHCl, H2OThis compound80-95

Trustworthiness and Self-Validation

The described protocols are based on well-established and reliable organic reactions. Each step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction is proceeding as expected and to determine the optimal reaction time. The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. By leveraging fundamental and reliable organic transformations, this guide provides a solid foundation for researchers to synthesize this and other structurally related morpholine derivatives. The principles and protocols outlined herein are intended to be a starting point for further optimization and adaptation in a laboratory setting.

References

  • Vertex AI Search. (n.d.). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Oxford Academic.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Thieme. (2020). Three-Component Synthesis of Morpholine Derivatives.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Wikipedia. (n.d.). Reductive amination.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine.
  • ChemicalBook. (n.d.). 2-METHYL-2-MORPHOLIN-4-YLBUTAN-1-AMINE CAS.
  • Matrix Scientific. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-methyl-1-[(2-methylmorpholin-4-yl)carbonyl]butylamine.
  • MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
  • The Good Scents Company. (n.d.). 2-methyl butyl amine, 96-15-1.
  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Chem-Impex. (n.d.). (4-Benzyl-morpholin-2-ylmethyl)methylamine.
  • Echemi. (n.d.). 2-methyl-2-morpholin-4-yl-propylamine.
  • Wikipedia. (n.d.). Morpholine.
  • Organic Syntheses Procedure. (n.d.). n-methylbutylamine.
  • ChemicalBull. (n.d.). 2-methylbutylamine (96-15-1).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-morpholin-4-yl-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Methyl-2-morpholin-4-yl-butylamine (CAS No. 914206-26-1), a substituted diamine of interest in drug discovery and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes theoretical principles, predictive estimations, and established analytical methodologies to offer a robust framework for its scientific evaluation. We delve into the structural determinants of its acid-base chemistry (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide outlines detailed, field-proven protocols for the experimental determination of these critical parameters, providing researchers, scientists, and drug development professionals with the necessary tools for a thorough characterization of this and structurally related compounds.

Introduction and Molecular Structure

This compound is a unique aliphatic diamine featuring both a primary amine and a tertiary amine incorporated within a morpholine ring. The presence of these two basic centers, along with a moderately sized alkyl backbone, suggests a nuanced physicochemical profile that is critical for its behavior in both chemical and biological systems. Understanding these properties is paramount for applications ranging from reaction optimization to predicting pharmacokinetic and pharmacodynamic behavior in drug development.

Molecular Structure:

  • IUPAC Name: 2-Methyl-2-morpholin-4-yl-butan-1-amine

  • CAS Number: 914206-26-1

  • Molecular Formula: C₉H₂₀N₂O

  • Molecular Weight: 172.27 g/mol

The structure combines the flexibility of a butylamine chain with the constrained, polar ether-containing morpholine ring. This duality is the primary driver of its physicochemical characteristics.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following properties are estimated based on the compound's structure and the known properties of its constituent functional groups. These values provide a foundational baseline for experimental design and hypothesis testing.

PropertyPredicted Value/RangeRationale for Estimation
pKa₁ (Primary Amine) ~10.6 - 10.8Based on the pKa of n-butylamine (~10.77)[1], with minimal electronic influence from the distant morpholine ring.
pKa₂ (Morpholine Nitrogen) ~7.5 - 8.5The pKa of morpholine's conjugate acid is approximately 8.3-8.4.[2][3][4] The alkyl substituent is not expected to drastically alter this value.
logP (Octanol-Water) 0.5 - 1.5Calculated as an aggregate of the lipophilic butyl group and the hydrophilic morpholine and primary amine functionalities. The logP of n-butylamine is ~1.0[5][6], while morpholine is hydrophilic. The final value is a balance of these contributions.
Aqueous Solubility Miscible to Highly SolubleThe presence of two amine groups and an ether oxygen, all capable of hydrogen bonding, suggests high affinity for water, especially at pH values where the molecule is protonated.

Theoretical Basis for Physicochemical Properties

The interplay between the different functional moieties in this compound dictates its overall physicochemical profile.

Acid-Base Properties (pKa)

The molecule possesses two basic nitrogen atoms that will be protonated at different pH values.

  • The Primary Amine: The primary amine at the terminus of the butyl chain is a strong base, comparable to other primary alkylamines. The pKa of its conjugate acid is primarily influenced by the inductive effect of the alkyl chain. For n-butylamine, the pKa is approximately 10.78.[6] We predict a similar, strongly basic pKa for this group in the target molecule.

  • The Morpholine Nitrogen: The nitrogen within the morpholine ring is a tertiary amine. Its basicity is tempered by the presence of the electron-withdrawing ether oxygen atom within the ring. The pKa of the morpholinium ion is around 8.3.[3][4] This lower basicity compared to the primary amine means it will be protonated at a more neutral pH.

This dual-pKa nature is critical. At physiological pH (~7.4), a significant portion of the morpholine nitrogen atoms will be protonated, while the primary amine will be almost entirely in its protonated, cationic form. This has profound implications for receptor binding, membrane permeability, and solubility.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a balance between the non-polar alkyl chain and the polar functional groups.

  • The butyl group contributes to the lipophilicity, favoring partitioning into the non-polar octanol phase.

  • The primary amine and the morpholine ring (with its ether oxygen and tertiary amine) are polar and hydrophilic, favoring the aqueous phase.

The predicted logP in the range of 0.5 to 1.5 suggests that the compound is moderately lipophilic, with a significant degree of water solubility. At pH values below its pKa's, the molecule will become protonated and thus more polar, leading to a lower distribution coefficient (logD) and higher aqueous solubility.

Aqueous Solubility

High aqueous solubility is anticipated due to the presence of multiple hydrogen bond acceptors (the two nitrogens and the ether oxygen) and a hydrogen bond donor (the primary amine). The molecule's ability to exist as a mono- or di-cation at acidic and neutral pH will further enhance its solubility in aqueous media through ion-dipole interactions.

Methodologies for Experimental Determination

To validate the predicted properties, rigorous experimental determination is essential. The following section details the standard, authoritative protocols for characterizing a novel amine like this compound.

Determination of pKa by Potentiometric Titration

This is the gold standard for pKa determination, relying on the measurement of pH as a function of added titrant.[7][8][9][10][11]

Principle: A solution of the compound is titrated with a strong acid (e.g., HCl). The pH is monitored continuously. The titration curve of pH versus the volume of titrant will show two inflection points, corresponding to the pKa values of the two amine groups. The pKa is the pH at which 50% of the amine is in its protonated form.

Experimental Protocol:

  • Preparation: A standardized solution of 0.1 M HCl is prepared. The this compound is accurately weighed and dissolved in deionized water to a known concentration (e.g., 0.01 M).

  • Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: The amine solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). The calibrated pH electrode is immersed in the solution. The standardized HCl is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.

  • Analysis: The data is plotted as pH versus volume of HCl added. The two half-equivalence points (the midpoints of the buffering regions) are determined, and the pH at these points corresponds to the two pKa values.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and ability to resolve multiple pKa values in polyprotic bases. The use of a jacketed beaker ensures that the pKa, which is temperature-dependent, is measured under controlled conditions.

Workflow for pKa Determination:

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.1 M HCl D Titrate Analyte with HCl A->D B Prepare 0.01 M Analyte Solution B->D C Calibrate pH Meter E Record pH vs. Volume C->E D->E F Plot Titration Curve E->F G Determine Half-Equivalence Points F->G H Identify pKa Values G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[12][13][14][15][16]

Principle: The compound is dissolved in a biphasic system of water and n-octanol. After equilibration, the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Protocol:

  • Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the octanol phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) and then allowed to stand for the phases to separate completely.

  • Phase Separation: The two phases are carefully separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: logP = log ([Concentration]_octanol / [Concentration]_aqueous).

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" because it is a direct measurement of partitioning.[12][13] Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would affect concentration measurements. HPLC or LC-MS is used for quantification due to its sensitivity and specificity.

Workflow for logP Determination:

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Octanol and Water C Mix Phases and Analyte A->C B Prepare Analyte Stock Solution B->C D Shake to Equilibrate C->D E Separate Phases D->E F Quantify Analyte in Each Phase (HPLC) E->F G Calculate logP F->G

Caption: Workflow for logP determination by the shake-flask method.

Expected Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy
  • N-H Stretch: The primary amine will show two characteristic medium-intensity sharp bands in the region of 3300-3500 cm⁻¹.[17][18][19][20][21]

  • C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

  • N-H Bend: A bending vibration for the primary amine is expected around 1600 cm⁻¹.[17][19]

  • C-N Stretch: C-N stretching vibrations for both the primary amine and the morpholine will appear in the 1020-1250 cm⁻¹ region.[17][19]

  • C-O-C Stretch: A strong, characteristic C-O-C stretching band from the morpholine ether linkage is expected around 1115 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Morpholine Protons: Protons on the carbons adjacent to the nitrogen will appear around 2.4-2.7 ppm, while protons on the carbons adjacent to the oxygen will be further downfield, around 3.6-3.8 ppm.

    • Butyl Chain Protons: The CH₂ group attached to the primary amine will be a distinct multiplet. The other alkyl protons will appear in the upfield region (1.0-1.8 ppm).

    • NH₂ Protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Morpholine Carbons: Carbons adjacent to the oxygen will be in the 65-70 ppm range, while carbons adjacent to the nitrogen will be in the 45-55 ppm range.

    • Butyl Chain Carbons: A series of signals in the aliphatic region (10-45 ppm).

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, amines undergo characteristic α-cleavage.[22][23][24][25][26]

  • Nitrogen Rule: As the molecule contains an even number of nitrogen atoms (two), the molecular ion (M⁺) peak is expected to have an even mass-to-charge ratio (m/z = 172).

  • α-Cleavage: The most significant fragmentation will likely be the cleavage of the C-C bond adjacent to the morpholine nitrogen, leading to the loss of a propyl radical and the formation of a stable, resonance-stabilized cation. This would result in a prominent peak in the spectrum. Another key fragmentation would be at the primary amine.

Conclusion

This compound presents a compelling structural motif with a predictable yet nuanced physicochemical profile. Its two basic centers with distinct pKa values will govern its ionization state, which in turn will strongly influence its solubility and lipophilicity. While direct experimental data is not yet widely available, the theoretical principles and predictive estimations outlined in this guide provide a solid foundation for its further investigation. The detailed experimental protocols included herein offer a clear pathway for researchers to obtain the empirical data necessary to fully characterize this promising compound and unlock its potential in various scientific applications.

References

  • PubChem. (n.d.). Butylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Rowan Scientific. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]

  • Hebditch, M., Carballo-Amador, M. A., Charonis, S., Curtis, R., & Warwicker, J. (2017). Protein–Sol: a web tool for predicting protein solubility from sequence.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • DrugFuture. (n.d.). Morpholine. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Quandle Labs. (n.d.). Protein-Sol Online Tool in Choppr. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Zhang, H., Li, Y., Wang, Y., & Li, Z. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). ResearchGate. Retrieved from [Link]

  • bio.tools. (n.d.). MolGpKa. Retrieved from [Link]

  • bio.tools. (n.d.). SoluProt. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Wikidata. (n.d.). n-butylamine. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Špirtović-Halilović, S., & Završnik, D. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical & Pharmaceutical Research, 1(3).
  • Zhang, H., Li, Y., Wang, Y., & Li, Z. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 2849-2856.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

  • chemeurope.com. (n.d.). N-Butylamine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 427-485.
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Rafols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-131.
  • GitHub. (n.d.). mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Retrieved from [Link]

  • Omni Calculator. (n.d.). pKa Calculator. Retrieved from [Link]

  • University of Oklahoma. (n.d.). Recombinant Protein Solubility Prediction. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Friedel, R. A., & McKinney, D. S. (1947). The Infrared Absorption Spectra of Liquid and Gaseous Morpholine. Journal of the American Chemical Society, 69(3), 604-605.
  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine. Retrieved from [Link]

  • DrugFuture. (n.d.). n-Butylamine. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2-Methyl-2-morpholin-4-yl-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-morpholin-4-yl-butylamine

This guide provides a comprehensive technical framework for the spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for novel small molecules. Rather than presenting pre-existing data, this document serves as a predictive and methodological guide, outlining the expected spectral features and the experimental logic required for unambiguous structural elucidation.

Introduction: The Imperative of Spectroscopic Validation

In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a foundational requirement. The compound this compound, possessing a unique combination of a primary amine, a tertiary amine within a morpholine ring, and a quaternary carbon center, presents a distinct spectroscopic challenge. Its structural features—a chiral center, multiple nitrogen environments, and various types of protons—necessitate a multi-faceted analytical approach. This guide details the theoretical underpinnings and practical methodologies to achieve a robust and defensible characterization of this molecule.

The choice of spectroscopic techniques is deliberate. NMR spectroscopy provides the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry reveals the molecular weight and fragmentation patterns, which collectively act as a molecular fingerprint. The synergy between these techniques provides a self-validating system of checks and balances, ensuring the highest degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would be essential for a complete assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the chemical environment and connectivity of all hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of nearby atoms (oxygen and nitrogen) and the overall molecular geometry.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
-NH₂1.0 - 2.5Broad Singlet2HProtons on the primary amine are exchangeable and often appear as a broad signal. Chemical shift can vary with concentration and solvent.
-CH₂- (Ethyl)1.3 - 1.5Quartet2HMethylene group adjacent to the quaternary carbon, split by the neighboring methyl group.
-CH₃ (Ethyl)0.8 - 1.0Triplet3HMethyl group of the ethyl moiety, split by the adjacent methylene group.
-CH₃ (on Quaternary C)~1.1Singlet3HMethyl group attached to the quaternary carbon, appears as a singlet as it has no adjacent protons.
Morpholine -CH₂-N-2.4 - 2.6Triplet (or complex multiplet)4HProtons on the carbons adjacent to the nitrogen of the morpholine ring are deshielded.
Morpholine -CH₂-O-3.6 - 3.8Triplet (or complex multiplet)4HProtons on the carbons adjacent to the oxygen of the morpholine ring are more deshielded due to oxygen's higher electronegativity.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Quaternary Carbon45 - 55Shielded by alkyl groups but deshielded by the adjacent nitrogen.
-CH₂- (Ethyl)25 - 35Standard aliphatic methylene carbon.
-CH₃ (Ethyl)8 - 12Standard aliphatic methyl carbon.
-CH₃ (on Quaternary C)20 - 30Aliphatic methyl carbon attached to a quaternary center.
Morpholine -CH₂-N-50 - 60Carbon adjacent to nitrogen is deshielded.
Morpholine -CH₂-O-65 - 75Carbon adjacent to the highly electronegative oxygen is significantly deshielded.
-CH₂-NH₂40 - 50Carbon attached to the primary amine.
Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like -NH₂. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for resolving complex multiplets.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Consider a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity of the ethyl group and the protons within the morpholine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Elucidation Prep Dissolve in CDCl3 with TMS H1_NMR 1H NMR Prep->H1_NMR C13_NMR 13C NMR & DEPT Prep->C13_NMR Assign_H Assign Proton Signals H1_NMR->Assign_H Assign_C Assign Carbon Signals C13_NMR->Assign_C COSY 2D COSY Connectivity Confirm H-H Connectivity COSY->Connectivity HSQC 2D HSQC Correlation Correlate C-H Bonds HSQC->Correlation Assign_H->COSY Assign_C->HSQC Structure Final Structure Confirmation Connectivity->Structure Correlation->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (Primary Amine)3300 - 3500MediumAppears as a doublet for -NH₂ group.
C-H Stretch (Aliphatic)2850 - 3000StrongCharacteristic of sp³ C-H bonds in the alkyl chains and morpholine ring.
N-H Bend (Primary Amine)1590 - 1650MediumBending vibration of the -NH₂ group.
C-O Stretch (Ether)1070 - 1150StrongCharacteristic of the C-O-C ether linkage within the morpholine ring.
C-N Stretch1020 - 1250MediumC-N stretching vibrations from the amines and morpholine ring.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument to subtract atmospheric contributions (CO₂, H₂O).

    • Place the prepared sample in the instrument's sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion.

Predicted Mass Spectral Data (ESI-MS)

For ESI, the molecule is expected to be observed in its protonated form.

  • Molecular Formula: C₁₀H₂₂N₂O

  • Exact Mass: 186.1732 u

  • Predicted [M+H]⁺: m/z 187.1805

Predicted Fragmentation Pathways (EI-MS)

High-energy EI-MS would likely induce fragmentation at key points in the structure.

MS_Fragmentation cluster_alpha α-Cleavage cluster_morpholine Morpholine Ring Fragmentation Parent [C10H22N2O]+• m/z = 186 F1 Loss of C2H5• [M-29]+ m/z = 157 Parent->F1 -•C2H5 F2 Loss of CH2NH2• [M-30]+ m/z = 156 Parent->F2 -•CH2NH2 F3 [C4H8NO]+ m/z = 86 Parent->F3 Ring Cleavage F4 [C4H10N]+ m/z = 72 F3->F4 Rearrangement

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system.

  • Ionization: Select the appropriate ionization method (ESI for soft ionization, EI for fragmentation analysis).

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.

  • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to isolate the parent ion and induce fragmentation for structural analysis.

Conclusion: A Unified Approach to Structural Verification

The spectroscopic characterization of this compound is a process of synergistic data integration. The predicted NMR data provides a detailed map of the C-H framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. By following the rigorous, self-validating protocols outlined in this guide, researchers can achieve an unambiguous and defensible structural elucidation of this and other novel chemical entities, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. (A foundational textbook covering NMR, IR, and MS). Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. (A comprehensive guide to the interpretation of spectroscopic data). John Wiley & Sons. [Link]

  • High-Resolution NMR Techniques in Organic Chemistry by Timothy D. W. Claridge. (An in-depth resource on modern NMR methods). Elsevier. [Link]

  • NIST Chemistry WebBook. (A comprehensive public database of chemical and spectroscopic data). National Institute of Standards and Technology. [Link]

Methodological & Application

Application Note: A General Protocol for In Vitro Evaluation of Novel Small Molecule Compounds Using 2-Methyl-2-morpholin-4-yl-butylamine as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel small molecule compounds is a cornerstone of drug discovery. This document provides a comprehensive experimental protocol for the initial in vitro evaluation of uncharacterized small molecules, using the example compound 2-Methyl-2-morpholin-4-yl-butylamine. Due to the limited publicly available biological data on this specific molecule (CAS: 914206-26-1)[1][2][3], this guide establishes a foundational framework for researchers to assess its potential cytotoxic and cytostatic effects in a cell culture setting. The principles and detailed methodologies outlined herein are broadly applicable to a wide range of synthetic compounds, enabling a systematic and rigorous preliminary assessment of their biological activity.

Introduction: The Rationale for a Foundational Screening Approach

The initial characterization of a novel small molecule inhibitor is a critical step in the drug discovery pipeline.[4] A primary objective is to determine the compound's effect on cell viability and proliferation. Cytotoxicity assays are fundamental tools for this purpose, providing a quantitative measure of a substance's ability to damage or kill cells.[5][6] These assays are crucial for identifying compounds with therapeutic potential, such as new anti-cancer agents, or for flagging compounds with undesirable toxic effects early in development.[5]

This guide will detail a robust, adaptable protocol for conducting a preliminary in vitro assessment of a novel compound. We will use this compound as a representative test article to illustrate the experimental workflow, from compound preparation to data analysis. While the specific mechanism of action for this morpholine derivative is not yet elucidated, the broader class of morpholine-containing compounds has been shown to exhibit a range of biological activities.[7] Therefore, a systematic evaluation of its impact on cultured cells is a logical first step.

Compound Preparation and Handling: Ensuring Experimental Integrity

Accurate and consistent preparation of the test compound is paramount for reproducible results.[8] The following steps provide a general guideline for handling powdered small molecule compounds like this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number914206-26-1[1]
Molecular FormulaC9H20N2O[3]
Molecular Weight172.27 g/mol [3]
AppearancePowder (assumed)General for small molecules
SolubilityTo be determined empiricallyN/A
Protocol 2.1: Preparation of a Concentrated Stock Solution
  • Determine an Appropriate Solvent: The choice of solvent is critical and should be based on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecules due to its high dissolving power. However, it is essential to test solubility in a small aliquot first. If DMSO is not suitable, other organic solvents or aqueous buffers should be considered. It is crucial to note that the final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically ≤0.5% v/v for DMSO).

  • Weighing the Compound: Accurately weigh a precise amount of the lyophilized powder using a calibrated analytical balance. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE), as the toxicological properties of the compound are unknown.

  • Dissolution: Add the appropriate volume of the chosen solvent to the weighed compound to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube). This step is crucial to prevent microbial contamination of the cell cultures.

  • Storage: Store the stock solution at an appropriate temperature to maintain its stability, typically at -20°C or -80°C.[9] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]

Cell Line Selection and Maintenance: The Biological System

The choice of cell line is dependent on the research question. For a general cytotoxicity screen, a commonly used and well-characterized cell line is recommended.

Table 2: Recommended Cell Lines for Initial Cytotoxicity Screening

Cell LineTypeRationale for Use
HeLaHuman cervical adenocarcinomaRobust, easy to culture, and widely used as a benchmark.
A549Human lung carcinomaCommonly used for cancer research and toxicology studies.
HEK293Human embryonic kidneyOften used for their ease of transfection and protein expression.
NIH/3T3Mouse embryonic fibroblastA standard fibroblast cell line for general cytotoxicity testing.
Protocol 3.1: General Cell Culture and Subculturing

This protocol provides a general guideline for maintaining adherent cell lines. Specific media and supplements may vary.

  • Culture Medium: Grow cells in the recommended complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing (Passaging): When the cells reach 80-90% confluency, they need to be subcultured.[10]

    • Aspirate the old medium from the culture flask.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.

    • Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate for a few minutes at 37°C until the cells detach.[10]

    • Neutralize the trypsin with complete growth medium and gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

    • Seed a new culture flask with the desired number of cells and fresh, pre-warmed complete growth medium.

Experimental Workflow for Cytotoxicity Assessment

The following workflow outlines the key steps for determining the cytotoxic potential of this compound. A common and reliable method for assessing cell viability is the MTT assay.[11] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

Diagram 1: Experimental Workflow for In Vitro Cytotoxicity Testing

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Treat_Cells Treat with Compound Dilutions Compound_Prep->Treat_Cells Serial Dilutions Cell_Culture Culture and Passage Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_Reagent Add MTT Reagent Incubate->Add_Reagent Solubilize Solubilize Formazan Add_Reagent->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: A generalized workflow for assessing the cytotoxicity of a novel compound.

Protocol 4.1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed the chosen cell line into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate overnight to allow the cells to attach.[6]

  • Compound Treatment: The next day, prepare serial dilutions of the this compound stock solution in complete growth medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.[12] Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated Control: Cells in complete growth medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable, metabolically active cells.

Calculation of Cell Viability:

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Dose-Response Curve and IC50 Determination:

Plot the percentage of cell viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the compound that inhibits cell viability by 50%.

Table 3: Hypothetical Data for IC50 Determination

Compound Concentration (µM)% Cell Viability
0 (Vehicle)100
0.198
192
1055
5015
1005

Troubleshooting and Considerations

  • Compound Precipitation: If the compound precipitates in the culture medium, the stock concentration may be too high or the solvent may not be optimal.

  • High Background in Assays: This could be due to microbial contamination or issues with the assay reagents.

  • Inconsistent Results: Ensure accurate pipetting, consistent cell numbers, and proper mixing of solutions.[12]

Conclusion and Future Directions

This application note provides a foundational protocol for the initial in vitro evaluation of novel small molecule compounds, using this compound as an illustrative example. A thorough assessment of a compound's effect on cell viability is a critical first step in the drug discovery process. Based on the results of this primary screen, further investigations can be designed. For instance, if significant cytotoxicity is observed, subsequent assays could explore the mechanism of cell death (e.g., apoptosis vs. necrosis). Conversely, if the compound shows little to no cytotoxicity, it could be screened for other biological activities. This systematic approach ensures a rigorous and efficient evaluation of a compound's therapeutic potential.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, October 21). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • Stacey, G. N., & Hartung, T. (Eds.). (2006). Drug Testing In Vitro. John Wiley & Sons.
  • JoVE. (2025, September 17). Video: In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]

  • AMSBIO. (2024, September 5). Culture techniques for drug discovery and therapeutics. Retrieved from [Link]

  • Wang, Y., et al. (2022). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. Frontiers in Cell and Developmental Biology, 10, 848995. [Link]

  • Stanković, M. K., et al. (2012). Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. International Immunopharmacology, 12(2), 429-435. [Link]

  • Zhang, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11115-11124. [Link]

  • Sharma, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 2231-2245.
  • PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]

  • Kim, H. S., et al. (2013). Cytotoxicity of the polymerization agent, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone on human monocytes. Environmental Toxicology and Pharmacology, 36(3), 1030-1035. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Voloshina, E. N., et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 25(21), 5035. [Link]

  • PubChem. (n.d.). 2-Methyl-2-morpholin-4-yl-4-phenylbutan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • PubChem. (n.d.). 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Using 2-Methyl-2-morpholin-4-yl-butylamine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide has been structured to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on utilizing 2-Methyl-2-morpholin-4-yl-butylamine as a chemical probe. This document offers detailed application notes and protocols to facilitate its use in scientific research.

Introduction: The Role of Chemical Probes and the Significance of the Morpholine Scaffold

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in cellular and in vivo systems.[1][2] Unlike genetic methods such as CRISPR or RNAi, chemical probes offer the ability to modulate protein function with temporal and dose-dependent control, providing nuanced insights into complex biological processes.[1] The development and proper use of high-quality chemical probes are essential for target validation in drug discovery and for dissecting cellular signaling pathways.[2][3]

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[4][5][6] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The morpholine ring's ability to engage in molecular interactions with target proteins makes it a valuable component in the design of potent and selective modulators.[6][7] this compound, a derivative of this important class, thus represents a promising candidate for development as a novel chemical probe.

This guide provides a comprehensive framework for the characterization and application of this compound as a chemical probe. It outlines the necessary steps from initial validation to its use in cell-based assays, emphasizing the principles of scientific integrity and robust experimental design.

Physicochemical and Biological Characterization

Before its application in biological systems, a thorough characterization of this compound is imperative to ensure its quality and suitability as a chemical probe.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H20N2O[8]
Molecular Weight 172.27 g/mol [8]
CAS Number 914206-26-1[8]

A critical first step is to establish the identity and purity of the compound. This is typically achieved through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.

Solubility and Stability Assessment

The solubility of the probe in aqueous buffers and cell culture media is a key parameter. A stock solution, typically in DMSO, should be prepared and its stability at various storage conditions (-20°C, -80°C) should be monitored over time. It is also important to assess the probe's stability in the final assay buffer to avoid degradation during the experiment, which could lead to misleading results.

Target Identification and Validation: A Strategic Approach

As the biological target of this compound is not yet defined, a systematic approach is required for its identification and validation.

Phenotypic Screening

An initial step can be to screen the compound in a panel of cell-based assays that measure diverse cellular processes such as cell viability, apoptosis, proliferation, and metabolic activity.[9] A significant and reproducible phenotypic change can provide clues about the pathway, and by extension, the potential target being modulated.

Target Deconvolution Strategies

If a robust phenotype is observed, the next phase is to identify the specific protein target responsible for this effect.[10] Several advanced techniques can be employed:

  • Affinity-Based Chemoproteomics: This involves creating a modified version of the probe with a reactive group for covalent attachment to its target or an affinity tag (like biotin) for pull-down experiments. The interacting proteins can then be identified by mass spectrometry.

  • Computational Prediction: The structure of this compound can be used to search databases of known ligands to identify proteins with similar binding profiles.

Confirming Target Engagement in Cellular Systems

Once a putative target has been identified, it is crucial to confirm that the chemical probe directly binds to this target within a living cell.[11][12] This is a critical validation step that distinguishes a high-quality probe.[3][12]

Workflow for Target Engagement Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement Confirmation cluster_2 Phase 3: Validation phenotypic_screening Phenotypic Screening target_deconvolution Target Deconvolution (e.g., Chemoproteomics) phenotypic_screening->target_deconvolution putative_target Identify Putative Target(s) target_deconvolution->putative_target cetsa Cellular Thermal Shift Assay (CETSA) putative_target->cetsa Confirm in-cell binding nanoBRET NanoBRET/BRET Assays putative_target->nanoBRET Quantify binding affinity direct_binding In Vitro Direct Binding Assays (e.g., SPR, ITC) putative_target->direct_binding Confirm direct interaction validated_target Validated Probe-Target Pair cetsa->validated_target nanoBRET->validated_target direct_binding->validated_target

Caption: Workflow for identifying and validating the cellular target of a novel chemical probe.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Cells expressing the target protein.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for heating samples precisely (e.g., PCR thermocycler).

  • Instrumentation for protein detection (e.g., Western blot, mass spectrometry).

Procedure:

  • Treatment: Treat cultured cells with the chemical probe at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: After incubation, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing or sonication.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other quantitative protein analysis methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Application in Cell-Based Functional Assays

Once target engagement is confirmed, the probe can be used to investigate the functional consequences of modulating its target.

Protocol 2: Cell Viability Assay (e.g., using MTT or resazurin)

This assay determines the effect of the probe on cell health and proliferation.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound.

  • MTT or resazurin reagent.

  • Solubilization buffer (for MTT).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Dose-Response Treatment: Prepare serial dilutions of the chemical probe in culture medium. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM). Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Plot the cell viability against the log of the probe concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

The Imperative of Controls for Data Integrity

The Probe, the Negative Control, and the Orthogonal Probe

G probe Chemical Probe (this compound) target Target Protein probe->target Binds & Modulates phenotype Observed Phenotype target->phenotype Causes negative_control Negative Control (Structurally similar, inactive) negative_control->target Does NOT Bind orthogonal_probe Orthogonal Probe (Different scaffold, same target) orthogonal_probe->target Binds & Modulates

Caption: The relationship between a chemical probe, its negative control, and an orthogonal probe in validating a target-phenotype link.

  • Negative Control: A crucial tool is a structurally similar analog of the probe that is inactive against the target.[1] This control helps to ensure that the observed phenotype is due to the on-target activity of the probe and not from off-target effects of the chemical scaffold.

  • Orthogonal Probe: If available, an orthogonal probe—a potent and selective inhibitor of the same target but with a different chemical structure—should be used.[1] Reproducing the phenotype with an orthogonal probe provides strong evidence for the target's role in the observed biological effect.

Selectivity Profiling

A high-quality chemical probe should be highly selective for its intended target over other related proteins.[10] For instance, if the target is a kinase, the probe should be screened against a panel of other kinases to determine its selectivity profile.

Table 2: Example of a Kinase Selectivity Profile

Kinase% Inhibition at 1 µMIC50 (nM)
Target Kinase A 98% 50
Kinase B25%>10,000
Kinase C15%>10,000
Kinase D5%>10,000

A common criterion for a selective probe is at least a 30-fold higher potency for the primary target compared to other related proteins.[3][10]

Conclusion and Best Practices

This compound, as a member of the pharmacologically significant morpholine class, holds potential as a novel chemical probe. However, its utility is entirely dependent on rigorous and systematic characterization. Researchers using this or any new chemical probe should adhere to best practices:

  • Confirm Identity and Purity: Always verify the structure and purity of the compound.

  • Demonstrate Target Engagement: Provide direct evidence of the probe binding to its target in a cellular context.[12]

  • Use Dose-Response Curves: Characterize the probe's activity over a range of concentrations.

  • Employ Proper Controls: Use negative and orthogonal controls to validate on-target effects.

  • Assess Selectivity: Profile the probe against related targets to understand its selectivity window.

By following these guidelines, researchers can confidently use this compound to explore new avenues of biology and accelerate the process of drug discovery.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Edfeldt, F., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Simon, G. M., Niphakis, M. J., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 200–205. [Link]

  • Bunnage, M. E., Chekler, E. L. P., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]

  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2019). Public resources for chemical probes: The journey so far and the road ahead. Future Medicinal Chemistry, 13(8), 731-747. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link]

  • SGC. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube. [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 40-51. [Link]

  • Dwivedi, A., Shah, V. H., & Mehta, V. P. (2022). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1262, 133036. [Link]

  • ACS Fall 2025. (n.d.). Expanding complex morpholines using systematic chemical diversity. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

Sources

Application Note: A Framework for the Development and Validation of Analytical Methods for the Quantification of 2-Methyl-2-morpholin-4-yl-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing robust analytical methods for the quantification of 2-Methyl-2-morpholin-4-yl-butylamine. While specific, validated methods for this particular analyte are not prevalent in published literature, this guide establishes a foundational framework based on well-established principles for analyzing structurally similar compounds, such as polar aliphatic amines and morpholine derivatives. We present two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) with pre-column derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Hydrophilic Interaction Liquid Chromatography (HILIC) . The causality behind experimental choices is explained in detail, and all protocols are designed as self-validating systems grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: Analytical Strategy and Analyte Properties

This compound is a polar, basic compound containing both a tertiary amine within the morpholine ring and a primary amine on the butyl chain. These characteristics present distinct analytical challenges. The high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography columns and reduces its volatility, complicating direct analysis by gas chromatography.[4][5]

Therefore, a successful quantification strategy must address these properties. This guide proposes two powerful approaches:

  • GC-MS with Derivatization: This classic approach chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation.[6][7] The high sensitivity and specificity of mass spectrometry make this a robust choice.

  • HILIC-MS/MS: This modern technique is explicitly designed for the separation of polar and hydrophilic compounds, offering a direct route to analysis without the need for derivatization.[8][9] Coupled with tandem mass spectrometry, it provides exceptional selectivity and sensitivity.[10][11]

The selection between these methods will depend on available instrumentation, required sensitivity, sample matrix complexity, and desired sample throughput. This note will provide the technical details necessary to develop and validate a method using either approach, in accordance with global pharmaceutical standards.[1][2][12]

Method 1: Quantification by GC-MS with Pre-Column Derivatization

Principle and Rationale

Direct GC-MS analysis of polar amines like this compound is often unsuccessful due to poor volatility and potential for peak tailing on standard GC columns.[6] Chemical derivatization is employed to convert the polar amine groups into less polar, more volatile functional groups. A common and effective strategy for secondary amines like morpholine involves reaction with sodium nitrite under acidic conditions to form a stable and volatile N-nitrosamine derivative.[6][7][13] This same principle can be applied here. The resulting derivative exhibits excellent chromatographic behavior and can be detected with high sensitivity by mass spectrometry.

The derivatization reaction proceeds as follows: The secondary amine on the morpholine ring reacts with nitrous acid (formed in situ from sodium nitrite and acid) to create a stable N-nitrosomorpholine derivative. This process significantly increases the compound's volatility.

cluster_0 Derivatization Reaction cluster_1 GC-MS Analysis Analyte This compound Product Volatile Derivative Analyte->Product Reaction Reagent NaNO₂ / H⁺ Reagent->Product Injection Inject into GC Product->Injection Separation GC Column Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection

Caption: Workflow for GC-MS analysis via chemical derivatization.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound reference standard

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 0.05 M

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate (anhydrous)

  • Methanol, HPLC grade

  • Purified water (18.2 MΩ·cm)

  • Sample matrix (e.g., plasma, formulation buffer)

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by spiking the appropriate matrix with the stock solution to achieve the desired concentration range.

    • For test samples, accurately weigh or measure the sample into a centrifuge tube. If the sample is solid, dissolve it in purified water.

  • Derivatization: [6][7]

    • To 2.0 mL of each standard, quality control, and test sample solution in a glass tube, add 200 µL of 0.05 M HCl and vortex briefly. Rationale: Acidic conditions are required to generate the active nitrosating agent from sodium nitrite.

    • Add 200 µL of saturated sodium nitrite solution and vortex thoroughly.

    • Heat the mixture in a heating block at 40°C for 5 minutes.

    • Allow the mixture to cool to room temperature.

  • Liquid-Liquid Extraction (LLE): [13]

    • Add 0.5 mL of dichloromethane to the derivatized solution.[13] Rationale: The non-polar DCM will selectively extract the newly formed, less polar derivative from the aqueous matrix.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.[13]

    • Allow the layers to separate for 10 minutes. Centrifugation can be used to expedite this process.[13]

    • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Filter the dried organic extract through a 0.22 µm PTFE syringe filter into an amber autosampler vial.[13]

  • GC-MS Instrumental Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

Instrumental Parameters & Data Summary

The following parameters, adapted from established methods for morpholine derivatives, serve as a robust starting point for method development.[6][13]

Parameter Recommended Setting Rationale
GC System Agilent 7890 or equivalentStandard, reliable platform.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarA mid-polarity column providing good separation for a wide range of compounds.
Carrier Gas Helium at 1.5 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivative.
Oven Program Initial 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 minGradient ensures separation from solvent and matrix components. Needs optimization.
MS System Agilent 5975C or equivalentProvides necessary sensitivity and selectivity.
Ionization Mode Electron Impact (EI) at 70 eV[13]Standard ionization for GC-MS, producing reproducible fragmentation patterns.
Source Temp. 230 °C[13]Standard operating temperature.
Quad Temp. 150 °C[13]Standard operating temperature.
Acquisition Selected Ion Monitoring (SIM)Enhances sensitivity by monitoring only characteristic ions of the derivatized analyte.

Expected Quantitative Performance (based on similar compounds): [6][7][14]

Validation Parameter Typical Target Value
Linearity Range10 - 500 µg/L
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)1 - 10 µg/kg
Limit of Quantification (LOQ)5 - 25 µg/kg
Accuracy (% Recovery)85% - 115%
Precision (%RSD)< 15%
Method Validation Strategy

The developed method must be validated according to ICH Q2(R2) guidelines.[1][2] Key parameters to assess include:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: Analyze a minimum of 5 concentration levels to demonstrate a linear relationship between concentration and response.[15]

  • Accuracy & Precision: Analyze spiked samples at low, medium, and high concentrations on multiple days to determine recovery and repeatability.[6]

  • LOD & LOQ: Determine the lowest concentration that can be reliably detected and quantified, typically based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[6]

  • Robustness: Intentionally vary parameters like oven temperature and gas flow rate to assess the method's reliability.

Method 2: Quantification by HILIC-MS/MS

Principle and Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography for highly polar compounds.[8][9] In HILIC, a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. The analyte partitions between the organic mobile phase and a water-enriched layer adsorbed onto the stationary phase surface. This mechanism provides excellent retention for polar compounds that would otherwise elute in the void volume of a C18 column.[9]

Coupling HILIC with tandem mass spectrometry (MS/MS) provides an exceptionally selective and sensitive analytical system.[10][11] The mass spectrometer first selects the parent ion (precursor ion) of the analyte, fragments it, and then detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interferences.

cluster_0 Sample Preparation cluster_1 HILIC-MS/MS Analysis Sample Matrix Sample PPT Protein Precipitation (e.g., with Acetonitrile) Sample->PPT Filter Centrifuge & Filter PPT->Filter Inject Inject on HILIC Column Filter->Inject Separate Gradient Elution Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect

Caption: Workflow for HILIC-MS/MS analysis of polar analytes.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

  • Purified water (18.2 MΩ·cm)

  • Sample matrix

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a 50:50 mixture of ACN:water.

    • Create calibration standards by spiking the appropriate matrix.

    • For sample preparation, a simple protein precipitation is often sufficient.[9] To 100 µL of sample, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial and filter through a 0.22 µm filter if necessary before injection.

  • LC-MS/MS Instrumental Analysis:

    • Inject 2-5 µL of the prepared sample into the LC-MS/MS system.

Instrumental Parameters & Data Summary

The following parameters are a strong starting point for HILIC method development for a polar amine.

Parameter Recommended Setting Rationale
LC System Waters Acquity UPLC, Agilent 1290 or equivalentUPLC/UHPLC systems are recommended for optimal performance with HILIC.
Column Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide columns provide excellent retention and peak shape for polar bases.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffered aqueous phase to control ionization and improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for HILIC retention mechanism.
Gradient 95% B -> 50% B over 5 min, hold 1 min, return to 95% B, equilibrate 3 minA typical HILIC gradient. Must be optimized for the specific analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °C[16]Improves peak shape and reduces viscosity.
MS System Sciex API 5500, Waters Xevo TQ-S or equivalentA modern triple quadrupole MS is required for high sensitivity MRM.
Ionization Electrospray Ionization (ESI), Positive ModeThe amine groups will readily protonate to form positive ions.
MRM Transitions To be determined by infusing the standardPrecursor ion will be [M+H]⁺. Product ions must be optimized for maximum signal.

Expected Quantitative Performance (based on similar compounds): [16][17]

Validation Parameter Typical Target Value
Linearity Range0.5 - 200 µg/L
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)< 1 µg/kg
Limit of Quantification (LOQ)1 - 5 µg/kg
Accuracy (% Recovery)90% - 110%
Precision (%RSD)< 10%
Method Validation Strategy

As with the GC-MS method, rigorous validation according to ICH Q2(R2) is mandatory.[1][2][3] The same parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) must be thoroughly evaluated. Due to the high potential for matrix effects in ESI-MS, it is critical to assess this by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples.

Conclusion and Recommendations

This application note provides two robust, scientifically-grounded starting points for the development of a quantitative method for this compound.

  • The GC-MS with derivatization method is a reliable and sensitive technique, particularly if LC-MS/MS instrumentation is unavailable. It requires more extensive sample preparation but is less prone to matrix effects than ESI-MS.

  • The HILIC-MS/MS method represents the state-of-the-art for this type of polar analyte. It offers superior sensitivity and selectivity with simpler sample preparation, leading to higher throughput.

Regardless of the chosen path, the critical takeaway is that these protocols are a framework for development. The analyst must perform comprehensive method optimization and validation for the specific analyte and sample matrix to ensure the generation of accurate, reliable, and scientifically defensible data that meets all regulatory expectations.[1][2][12]

References

  • Benchchem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22).
  • Lian, K., et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. 2018. Available from: [Link]

  • Labcompliance. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024-06-14). Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023-11-30). Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005-11). Available from: [Link]

  • Meseguer, A. et al. Determination of Less Polar Heterocyclic Amines in Meat Extracts: Fast Sample Preparation Method Using Solid-Phase Microextraction Prior to High-Performance Liquid Chromatography-Fluorescence Quantification. Analytica Chimica Acta. 2007. Available from: [Link]

  • Lian, K., et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. (2018-04-26). Available from: [Link]

  • Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books. (2019-11-12). Available from: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019-11-13). Available from: [Link]

  • Lee, K., et al. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods. 2020. Available from: [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. Available from: [Link]

  • Yoshino, K., et al. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Journal of Chromatography B. 2024. Available from: [Link]

  • LabRulez LCMS. Trace-level aliphatic amines in cationic pharmaceutical ingredients. Available from: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Available from: [Link]

  • Toomula, N., et al. Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. 2011. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available from: [Link]

  • Merone, A., et al. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. Separations. 2023. Available from: [Link]

  • OPUS. Analytical Methods. (2025-08-28). Available from: [Link]

  • ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Available from: [Link]

  • Google Patents. CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate.
  • Antonsson, M., et al. Development of Analytical Methods for the Quantification of Metabolites of Lesogaberan in a MIST Investigation. Journal of Pharmaceutical and Biomedical Analysis. 2013. Available from: [Link]

  • Lee, S., et al. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules. 2023. Available from: [Link]

  • Nguyen, T.T.H., et al. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. 2021. Available from: [Link]

  • Tominaga, T., & Dubourdieu, D. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry. 2006. Available from: [Link]

Sources

Application Note & Protocols: High-Purity Isolation of 2-Methyl-2-morpholin-4-yl-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-Methyl-2-morpholin-4-yl-butylamine, a substituted diamine of interest in pharmaceutical development and chemical synthesis. Due to the presence of both a primary and a tertiary amine, this compound presents unique purification challenges, including its high polarity and potential for strong interaction with acidic stationary phases. This guide details two robust, orthogonal purification methodologies: basic flash column chromatography and crystallization via hydrochloride salt formation. We offer in-depth explanations of the principles behind each technique, step-by-step protocols, and methods for final purity assessment, designed to enable researchers to obtain this compound with greater than 99% purity.

Introduction and Impurity Profile

This compound is a bifunctional molecule featuring a primary amine essential for subsequent synthetic transformations and a tertiary morpholine moiety. Its utility as a building block in drug discovery necessitates high purity to ensure the integrity of downstream reactions and biological assays.

A common synthetic route to this compound involves the reductive amination of a corresponding ketone or aldehyde. This process can introduce a specific array of impurities that must be effectively removed.[1]

Common Potential Impurities:

  • Starting Materials: Unreacted ketone/aldehyde precursors or morpholine.

  • Reaction Intermediates: Partially reduced intermediates or imines.

  • Over-alkylation Products: Secondary amines formed from the reaction of the product with the starting aldehyde/ketone.[2]

  • Reagent-Derived Byproducts: Residual reducing agents (e.g., borohydride salts) and solvents.

Understanding this impurity profile is critical for designing an effective purification strategy.[3][4] The basic nature of the target compound and its potential impurities guides the selection of appropriate chromatographic and chemical separation techniques.

Physicochemical Properties

A thorough understanding of the compound's properties is foundational to developing a purification workflow.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₈H₁₈N₂OPubChem[5]
Molecular Weight 158.24 g/mol PubChem[5]
Boiling Point 225.8 °CEchemi[6]
Density 0.998 g/cm³Echemi[6]
XLogP3 0.7Echemi[6]
pKa (Predicted) ~10.5 (primary amine), ~7.5 (morpholine)ChemAxon

The presence of two basic centers with different pKa values and a low LogP value indicates high polarity and good aqueous solubility at acidic pH, which can be leveraged during purification.

Integrated Purification Strategy

A multi-step approach is recommended to achieve high purity. The strategy involves an initial chromatographic step to remove the bulk of impurities, followed by a crystallization step for final polishing and isolation of a stable, solid form.

Purification_Workflow crude Crude Reaction Mixture (Post-Workup) flash_chrom Protocol 1: Basic Flash Chromatography (Removes non-polar & highly polar impurities) crude->flash_chrom purity_check1 In-Process Purity Check (TLC, ¹H NMR of combined fractions) flash_chrom->purity_check1 salt_form Protocol 2: Crystallization as HCl Salt (Removes closely-eluting basic impurities) purity_check1->salt_form Purity <99% final_product Pure this compound HCl (>99% Purity) purity_check1->final_product Purity >99% (Free Base) purity_check2 Final Purity Assessment (HPLC, NMR, MS) salt_form->purity_check2 purity_check2->final_product Pass Crystallization_Process cluster_0 Solution Phase cluster_1 Solid Phase Isolation A 1. Dissolve Free Base in Isopropanol (IPA) B 2. Add 2M HCl in Ether (Stoichiometric Amount) A->B C 3. Stir at Room Temp (Precipitation Occurs) B->C D 4. Cool Mixture (e.g., 0-5 °C) C->D E 5. Filter Solid (Büchner Funnel) D->E F 6. Wash with Cold Ether E->F G 7. Dry Under Vacuum F->G H Pure Crystalline HCl Salt G->H Final Product

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Determination of 2-Methyl-2-morpholin-4-yl-butylamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methyl-2-morpholin-4-yl-butylamine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or metabolism studies. The methodology leverages a straightforward protein precipitation extraction, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. The entire protocol, from sample preparation to data acquisition, is designed for high-throughput analysis. All validation parameters adhere to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3]

Introduction: The Rationale for a Dedicated Bioanalytical Method

This compound (CAS: 914206-26-1, Molecular Formula: C9H20N2O) is a morpholine derivative of interest in pharmaceutical and chemical research.[4][5] The presence of a primary amine and a morpholine ring suggests it is a basic and polar compound, which presents unique challenges and opportunities for bioanalysis. Given its potential role as a drug candidate or metabolite, a validated method to accurately measure its concentration in biological matrices like plasma is critical for regulatory submissions and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide explains the causality behind the experimental choices, ensuring that the protocol is not just a series of steps but a self-validating system. The method's foundation lies in established bioanalytical principles, ensuring trustworthiness and reproducibility.

Materials and Methods

Reagents and Chemicals
  • Analytes: this compound reference standard (>98% purity), Internal Standard (IS) (e.g., this compound-d4 or a structurally similar analog).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2EDTA as anticoagulant), sourced from a certified vendor.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A column suitable for polar compound retention, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) or a mixed-mode column.

Standard Solutions

Stock solutions of this compound and the IS are prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution in a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into blank human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput workflows. This technique effectively removes the majority of plasma proteins, which can interfere with the analysis and damage the LC-MS/MS system.

Protocol:

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., at 100 ng/mL).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins. The acid helps to protonate the analyte, improving its stability and subsequent ionization.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot 50 µL Plasma s2 Add 10 µL Internal Standard s1->s2 s3 Add 200 µL Cold Acetonitrile (0.1% FA) s2->s3 s4 Vortex (30s) s3->s4 s5 Centrifuge (14,000 x g, 10 min) s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject 5 µL into LC-MS/MS s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Unknowns d2->d3

Caption: High-level workflow from sample preparation to data analysis.

LC-MS/MS Analysis

The selection of HILIC is based on the polar nature of this compound. HILIC provides better retention for such compounds compared to traditional reversed-phase chromatography. Electrospray ionization in positive mode (ESI+) is chosen because the primary amine and morpholine nitrogen are readily protonated.

Parameter Condition
LC System UHPLC System
Column ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 2.5 min, hold at 50% B for 0.5 min, return to 95% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Optimized LC-MS/MS Parameters.

MRM Transitions

The MRM transitions must be optimized by infusing the analyte and IS into the mass spectrometer. Based on the structure of this compound (MW: 172.27), the protonated precursor ion [M+H]+ would be m/z 173.3. Plausible fragment ions would result from the loss of the morpholine group or cleavage of the butyl chain.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound173.3e.g., 86.1To be optimizedQuantifier
This compound173.3e.g., 114.1To be optimizedQualifier
Internal Standard (e.g., d4)177.3e.g., 90.1To be optimizedQuantifier (IS)

Table 2: Proposed MRM Transitions. Note: These values are theoretical and require experimental optimization.

Method Validation: A Framework for Trustworthiness

The reliability of any bioanalytical data hinges on a thorough method validation. This protocol is validated according to the principles laid out in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[2][3][6][7]

Validation Parameter Relationship Diagram

G Method_Validation Method_Validation Selectivity Selectivity Selectivity->Method_Validation Accuracy_Precision Accuracy & Precision Accuracy_Precision->Method_Validation Stability Stability Accuracy_Precision->Stability assesses Calibration_Curve Calibration Curve Calibration_Curve->Method_Validation Calibration_Curve->Accuracy_Precision defines range for Matrix_Effect Matrix Effect Matrix_Effect->Method_Validation Stability->Method_Validation

Caption: Interrelation of key bioanalytical method validation parameters.

Selectivity and Specificity
  • Objective: To ensure the method can differentiate the analyte and IS from endogenous plasma components.

  • Protocol: Analyze at least six different blank human plasma lots. No significant interfering peaks should be observed at the retention times of the analyte and IS.

Calibration Curve and Linearity
  • Objective: To demonstrate the relationship between instrument response and known analyte concentrations.

  • Protocol: A calibration curve is constructed using a blank plasma sample and at least six non-zero calibration standards, covering the expected concentration range. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol: Analyze QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. This is done in replicate (n=6) on the same day (intra-day) and on three different days (inter-day).

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[2][3]

Matrix Effect
  • Objective: To assess the suppression or enhancement of ionization by co-eluting matrix components.

  • Protocol: The peak response of the analyte in post-extraction spiked blank plasma is compared to the response of the analyte in a neat solution at the same concentration. This is performed at Low and High QC levels using at least six different plasma lots.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.

Stability
  • Objective: To ensure the analyte is stable throughout the sample lifecycle.

  • Protocol: The stability of the analyte in plasma is evaluated under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting expected sample handling time.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Post-Preparative (Autosampler) Stability: In the processed sample extract.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput bioanalysis. The validation strategy, grounded in authoritative regulatory guidelines, ensures the integrity and trustworthiness of the generated data, making this method fit for purpose in drug development and research settings.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-morpholin-4-yl-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-morpholin-4-yl-butylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

Introduction: The Synthetic Challenge

This compound features a sterically hindered quaternary carbon center directly attached to the morpholine nitrogen. This structure presents a significant challenge for its synthesis, often leading to low yields due to steric hindrance, competing elimination reactions, and difficulties in purification. The primary and most logical synthetic strategy is the N-alkylation of morpholine with a suitable electrophilic precursor derived from 2-amino-2-methylbutane.

This guide focuses on troubleshooting and optimizing this key synthetic pathway.

Morpholine Morpholine Reaction Morpholine->Reaction Nucleophile Precursor 2-Methyl-1-halobutane (or other activated precursor) Precursor->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Acid Scavenger Product This compound Reaction->Product SN2 Reaction Solvent (e.g., ACN, DMF) Heat (Δ)

Caption: Proposed synthetic pathway via SN2 alkylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction has stalled, or I'm observing very low conversion to the desired product. What are the likely causes?

Answer: Low or no conversion in this N-alkylation is typically traced back to three main factors: the nature of the leaving group, steric hindrance, and inadequate reaction conditions.

  • Cause A: Poor Leaving Group on the Electrophile The efficiency of the SN2 reaction is highly dependent on the ability of the leaving group to depart. A common mistake is using a precursor with a poor leaving group, such as a chloride.

    • Expert Insight: The reactivity order for halide leaving groups is I > Br > Cl. If you are using a chloro-precursor with low success, converting it to a bromo- or iodo-derivative will significantly accelerate the reaction. Alternatively, converting the corresponding alcohol (2-amino-2-methylbutanol) to a tosylate (OTs) or mesylate (OMs) creates an excellent leaving group.

    • Troubleshooting Steps:

      • Verify Precursor Reactivity: If using a 1-chloro-2-methyl-2-aminobutane derivative, consider switching to the 1-bromo analogue.

      • Activate Alcohols: If starting from 2-amino-2-methylbutanol, convert the primary alcohol to a tosylate using tosyl chloride (TsCl) and a base like pyridine or triethylamine before reacting with morpholine.

  • Cause B: Steric Hindrance The target molecule's quaternary carbon impedes the backside attack required for an SN2 reaction. This steric bulk can dramatically slow down the reaction rate.

    • Expert Insight: To overcome steric hindrance, you must optimize the reaction conditions to favor the substitution pathway. This involves a careful selection of solvent and temperature.

    • Troubleshooting Steps:

      • Increase Temperature: A stalled reaction at room temperature can often be pushed to completion by heating. Monitor the reaction at temperatures from 60°C up to the boiling point of the solvent (e.g., acetonitrile at ~82°C).[1]

      • Choose an Appropriate Solvent: Use polar aprotic solvents like acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base but do not hydrogen-bond with the nucleophile (morpholine), thus increasing its effective nucleophilicity.

  • Cause C: Insufficient Nucleophilicity of Morpholine While morpholine is a reasonably good nucleophile, its reactivity can be hampered if it is protonated by any acidic species in the reaction mixture.

    • Expert Insight: The inclusion of a non-nucleophilic base is crucial. This base acts as an acid scavenger, neutralizing the H-X acid formed during the reaction and ensuring the morpholine remains in its free, nucleophilic state.

    • Troubleshooting Steps:

      • Add an Acid Scavenger: Use at least 1.5-2.0 equivalents of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). K₂CO₃ is often preferred as it is inexpensive and easily removed during workup.

      • Use Excess Morpholine: Using morpholine itself as the solvent or in large excess (3-5 equivalents) can also drive the reaction forward, acting as both nucleophile and base.[1]

Start Low / No Product Yield CheckLG Is the Leaving Group (LG) reactive (I, Br, OTs)? Start->CheckLG CheckSterics Are conditions optimized for steric hindrance? CheckLG->CheckSterics Yes Sol_LG Action: Convert -Cl to -Br/I or -OH to -OTs/OMs. CheckLG->Sol_LG No CheckNuc Is morpholine sufficiently nucleophilic? CheckSterics->CheckNuc Yes Sol_Sterics_Temp Action: Increase temperature (e.g., 60-80 °C). CheckSterics->Sol_Sterics_Temp No Sol_Nuc_Base Action: Add 2 eq. of non-nucleophilic base (e.g., K₂CO₃). CheckNuc->Sol_Nuc_Base No Sol_Sterics_Solvent Action: Use polar aprotic solvent (ACN, DMF). Sol_Sterics_Temp->Sol_Sterics_Solvent Sol_Nuc_Excess Action: Use large excess of morpholine. Sol_Nuc_Base->Sol_Nuc_Excess

Caption: Troubleshooting workflow for low product yield.

Question 2: My reaction is producing a significant amount of an alkene byproduct. How can I suppress this elimination reaction?

Answer: The formation of an alkene byproduct indicates that an E2 (elimination) reaction is competing with the desired SN2 (substitution) pathway. This is common when dealing with sterically hindered substrates.

  • Expert Insight: The E2 mechanism is favored by strong, bulky bases and high temperatures. Morpholine can act as a base to promote elimination. To favor substitution, you should use a weaker, non-bulky base and carefully control the temperature.

  • Troubleshooting Steps:

    • Base Selection: If you are using a strong base like potassium tert-butoxide, switch to a milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are sufficiently basic to scavenge acid but are less likely to promote elimination.

    • Temperature Control: While heat is necessary to overcome the activation energy for SN2, excessive temperatures will favor elimination entropically. Find the "sweet spot" where the SN2 reaction proceeds at a reasonable rate without significant E2 competition. Try running the reaction at the lowest temperature that gives an acceptable conversion rate (e.g., start at 50-60°C).

    • Solvent Choice: Polar aprotic solvents (DMF, ACN) are generally recommended as they favor SN2 reactions.

ParameterTo Favor SN2 (Product)To Favor E2 (Byproduct)Rationale
Base Weak, non-bulky (e.g., K₂CO₃, NaHCO₃)Strong, bulky (e.g., t-BuOK)Strong bases readily abstract protons, initiating elimination.
Temperature Moderate (e.g., 50-80°C)High (e.g., >100°C)Elimination has a higher activation energy but is favored by entropy at high temps.
Solvent Polar Aprotic (ACN, DMF)These solvents enhance nucleophilicity for the SN2 pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of this reaction? A1: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 10:1 Dichloromethane:Methanol with 1% triethylamine. The product, being more polar than the starting alkyl halide, will have a lower Rf value. The starting morpholine can be visualized with permanganate stain. For more quantitative analysis, GC-MS or LC-MS can be used to track the disappearance of starting material and the appearance of the product peak.

Q2: My product seems to be water-soluble, making extraction difficult. What is the best workup and purification procedure? A2: Amines, especially those with a morpholine moiety, can have significant water solubility, complicating standard liquid-liquid extractions.

  • Quench and Filter: After the reaction is complete, cool the mixture, and if an inorganic base like K₂CO₃ was used, filter it off.

  • Solvent Removal: Remove the organic solvent (e.g., acetonitrile) under reduced pressure.

  • Acid-Base Extraction: Dissolve the residue in a non-polar organic solvent like ethyl acetate or DCM. Wash with water to remove any remaining inorganic salts. To isolate the amine, extract the organic layer with dilute aqueous HCl (e.g., 1M). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.[2]

  • Liberate the Free Base: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >12.

  • Final Extraction: Extract the liberated amine back into an organic solvent (DCM or ethyl acetate, 3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product. If impurities persist, column chromatography on silica gel may be necessary.[3]

Q3: What are the primary safety concerns when running this synthesis? A3: Standard laboratory safety protocols should be followed.

  • Alkylating Agents: The starting electrophile (e.g., 1-bromo-2-methyl-2-aminobutane) is a potential alkylating agent and should be handled with care in a chemical fume hood.

  • Solvents: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment.

  • Bases: Handle all bases, especially when preparing aqueous solutions, with care to avoid skin and eye contact. The workup involving acidification and subsequent basification can be exothermic and should be performed with cooling.[4]

Reference Experimental Protocol

This is a generalized protocol based on standard N-alkylation procedures. It should be adapted and optimized for your specific precursor.

Materials:

  • Protected 1-bromo-2-methylbutan-2-amine derivative (1.0 eq)

  • Morpholine (3.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-precursor (1.0 eq) and potassium carbonate (2.0 eq).

  • Add Reagents: Add anhydrous acetonitrile to create a ~0.5 M solution, followed by morpholine (3.0 eq).

  • Heating: Heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen).

  • Monitoring: Monitor the reaction progress by TLC every 2-4 hours until the starting bromo-precursor is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃, washing the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure to remove the solvent and excess morpholine. c. Perform an acid-base extraction as described in the FAQ section to purify the product.

  • Final Product: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Avenoza, A., Busto, J. H., Corzana, F., & Peregrina, J. M. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(32), 7636-7644. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine...[Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wang, Y., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 185-195. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • National Institutes of Health. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. [Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. [Link]

  • Bobrov, S., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(23), 7247. [Link]

  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Technical Support Center: Stabilizing 2-Methyl-2-morpholin-4-yl-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-2-morpholin-4-yl-butylamine. This document provides in-depth guidance, troubleshooting, and best practices for ensuring the long-term stability of this compound. As a molecule possessing both a primary and a tertiary (morpholino) amine, it is susceptible to specific degradation pathways that must be properly managed.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound?

The core structure of this molecule contains two key functional groups susceptible to degradation: a primary aliphatic amine and a tertiary morpholine amine. The primary stability concerns are:

  • Oxidation: Both primary and tertiary amines are prone to oxidation in the presence of atmospheric oxygen. This can lead to the formation of N-oxides, imines, and other degradation products, often accompanied by a color change to yellow or brown.

  • Reaction with Carbon Dioxide: Amines readily react with atmospheric CO₂ to form carbamate salts. While often reversible, this reaction alters the purity of the free base and can affect its performance in subsequent applications.

  • Hygroscopicity: Like many amines, this compound is likely hygroscopic, meaning it can absorb moisture from the air. Absorbed water can accelerate other degradation pathways.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate and accelerate oxidative degradation.

Q2: What are the ideal storage conditions for the neat (undiluted) compound for long-term stability?

To mitigate the risks outlined above, we have established the following best practices for long-term storage of the free base. Adherence to these conditions is critical for preserving the integrity of the compound.

Parameter Optimal Condition Rationale
Form Hydrochloride (HCl) Salt The salt form is crystalline, significantly less prone to oxidation and CO₂ absorption, and generally less hygroscopic than the free base. This is the strongly recommended form for long-term archival.
Temperature -20°C to -80°C Reduced temperatures dramatically slow the kinetics of all chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, directly preventing oxidation and hydrolysis. A nitrogen blanket is crucial if storing the free base.
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from light to prevent photodegradation. A tightly sealed, inert cap prevents moisture and air ingress.
Handling Minimize Headspace Use a vial appropriately sized for the amount of material to minimize the volume of air/moisture trapped inside.
Q3: Should I store the compound as a free base or convert it to a salt?

For long-term storage (> 3 months), converting the free base to a stable salt, such as the hydrochloride (HCl) salt, is the most robust strategy. Amine salts are generally crystalline solids with higher melting points, reduced hygroscopicity, and significantly improved resistance to atmospheric oxidation and CO₂ absorption compared to the corresponding free base.

Q4: If I must store the compound in solution, what is the best approach?

Storing amines in solution is not ideal for long-term stability but may be necessary for experimental workflows. If required:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions.

  • Preparation: Prepare solutions under an inert atmosphere.

  • Storage: Store frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: My compound has turned yellow/brown after a few weeks of storage.
  • Probable Cause: This is a classic sign of oxidation . The primary amine or the tertiary morpholine nitrogen has likely been oxidized by atmospheric oxygen, a process potentially accelerated by light exposure.

  • Immediate Actions:

    • Immediately purge the headspace of your container with an inert gas (argon or nitrogen) and ensure the container is sealed tightly.

    • Move the container to a dark, cold location (at least -20°C).

  • Long-Term Solution:

    • For the remaining material, convert it to the HCl salt form for archival storage (see Protocol 1).

    • For future lots, ensure the compound is handled exclusively under an inert atmosphere and stored in amber vials at or below -20°C from the moment it is received.

Problem 2: I see a new, unexpected peak in my LC-MS/NMR analysis after storage.
  • Probable Cause: You are likely observing a degradation product. Based on the structure, the most probable new species are:

    • N-Oxide: Oxidation of the tertiary morpholine nitrogen. This will result in a mass increase of +16 Da.

    • Carbamate Adduct: Reaction with atmospheric CO₂. This will result in a mass increase of +44 Da.

    • Hydrolysis Products: If moisture was present, ring-opening of the morpholine group could occur, although this is less common under typical storage conditions.

  • Troubleshooting Workflow:

    • Characterize the Impurity: Use high-resolution mass spectrometry to determine the exact mass of the new peak and infer its chemical formula.

    • Review Storage Conditions: Cross-reference your storage procedure against the ideal conditions outlined in the FAQ. Was the container properly sealed? Was it stored under inert gas?

    • Implement Corrective Action: The most effective solution is to prevent recurrence by converting the material to its HCl salt form, which is not susceptible to CO₂ addition and is far more resistant to oxidation.

troubleshooting_workflow cluster_observe Observation cluster_solve Solution observe New Peak in LC-MS/NMR characterize Characterize Impurity (HRMS, NMR) observe->characterize review Review Storage History observe->review n_oxide N-Oxide (+16 Da)? characterize->n_oxide solution Prevent Recurrence: 1. Convert to HCl Salt 2. Store under Inert Gas 3. Store at -20°C to -80°C review->solution carbamate Carbamate (+44 Da)? n_oxide->carbamate No n_oxide->solution Yes other Other Degradant? carbamate->other No carbamate->solution other->solution Yes salt_formation_workflow start Start: Free Base Amine dissolve 1. Dissolve in Anhydrous Ether start->dissolve add_hcl 2. Add Dropwise: 2M HCl in Ether dissolve->add_hcl precipitate Precipitate Forms add_hcl->precipitate stir 3. Stir 30 min precipitate->stir filter_wash 4. Vacuum Filter & Wash with Ether stir->filter_wash dry 5. Dry Under High Vacuum filter_wash->dry validate 6. Validate Purity (NMR, MP) dry->validate end Finish: Stable HCl Salt validate->end

Caption: Workflow for amine hydrochloride salt formation.

References

  • M. C. Campos, M. C. D. Mourão, P. S. M. de Oliveira, and A. C. S. C. Teixeira, "UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE," [Source not explicitly provided in snippet, inferred academic journal].
  • Eawag, "Morpholine Degradation Pathway," Eawag-BBD. [Link]

  • B. Combourieu, P. Besse, M. Sancelme, A. Veschambre, A. M. Delort, J. Poupat, and H. Veschambre, "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Validation & Comparative

A Researcher's Guide to the Cross-Validation of 2-Methyl-2-morpholin-4-yl-butylamine Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-validation of the biological activity of a novel morpholine derivative, 2-Methyl-2-morpholin-4-yl-butylamine, across a panel of diverse cell lines. By employing robust in vitro assays and a logical, data-driven approach, this document outlines the critical steps for elucidating the compound's cytotoxic and cytostatic potential, thereby informing its prospective therapeutic applications.

The morpholine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The subject of this guide, this compound, is a novel compound whose activity profile is yet to be extensively characterized. This guide, therefore, serves as a foundational blueprint for its initial in vitro assessment.

Pillar I: Elucidating the Rationale for Cell Line Selection and Assay Choice

The initial step in evaluating a novel compound is to establish a biologically relevant context. The selection of cell lines is a critical decision that will profoundly influence the interpretation of the results. A diverse panel of cell lines, encompassing various tumor types and tissue origins, is essential for a comprehensive preliminary screening. For instance, a panel could include representatives from common cancer types such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT116), and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

The choice of in vitro assays is equally critical. Cytotoxicity assays are fundamental for determining whether a compound induces cell death, while proliferation assays measure its impact on cell growth.[3][4] This guide will focus on two widely adopted and well-validated colorimetric assays: the MTT and XTT assays. These assays are based on the metabolic activity of viable cells and provide a quantitative measure of cell health.[5][6][7]

The core principle of these assays lies in the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[5] In the MTT assay, the yellow tetrazolium salt is reduced to a purple formazan, which is insoluble and requires a solubilization step before measurement.[5][7] The XTT assay, on the other hand, produces a water-soluble orange formazan, simplifying the protocol.[6][7]

Pillar II: Experimental Workflow for Compound Activity Assessment

A standardized and meticulously executed experimental workflow is the bedrock of reproducible and trustworthy data. The following diagram illustrates the key stages involved in assessing the activity of this compound.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) treatment Compound Treatment of Cells (Incubation for 24, 48, 72h) compound_prep->treatment cell_culture Cell Line Maintenance & Seeding cell_culture->treatment assay_choice Select Assay (MTT or XTT) treatment->assay_choice reagent_add Addition of Assay Reagent assay_choice->reagent_add incubation Incubation reagent_add->incubation solubilization Solubilization (MTT only) incubation->solubilization readout Absorbance Measurement (Plate Reader) incubation->readout If XTT solubilization->readout If MTT calculation Data Calculation (% Viability, IC50) readout->calculation comparison Cross-Cell Line Comparison calculation->comparison

Caption: A generalized workflow for in vitro compound activity screening.

Pillar III: Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and comparable data. The following sections provide detailed, step-by-step methodologies for the MTT and XTT assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a classic method for assessing cell viability.[5][8] It relies on the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete cell culture medium

  • This compound (and comparator compounds)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and any comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (control) and untreated wells. Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay offers the advantage of producing a soluble formazan, thus eliminating the solubilization step and reducing assay time.[7]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete cell culture medium

  • This compound (and comparator compounds)

  • XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent according to the manufacturer's instructions)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[7]

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.

Pillar IV: Data Analysis and Interpretation

The raw absorbance data must be processed to determine the compound's effect on cell viability. The percentage of cell viability is calculated relative to the untreated control cells. From this, the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve.

Hypothetical Data Presentation

The following tables present hypothetical data for the activity of this compound and a known anticancer drug, Doxorubicin, across different cell lines after 48 hours of treatment.

Table 1: Percentage Cell Viability at Various Concentrations of this compound

Concentration (µM)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)HEK293 (Normal Kidney)
0.198.5 ± 3.299.1 ± 2.897.8 ± 4.1100.2 ± 2.5
185.2 ± 4.592.3 ± 3.988.6 ± 5.095.7 ± 3.1
1052.1 ± 6.165.8 ± 5.548.9 ± 6.880.3 ± 4.2
5021.7 ± 3.835.4 ± 4.118.2 ± 3.565.1 ± 5.8
1008.9 ± 2.215.6 ± 2.97.5 ± 1.950.4 ± 6.3

Table 2: IC50 Values (µM) after 48-hour Treatment

CompoundMCF-7A549HCT116HEK293
This compound9.822.58.5>100
Doxorubicin0.51.20.85.6

Pillar V: Comparative Analysis and Future Directions

The hypothetical data suggests that this compound exhibits dose-dependent cytotoxic/cytostatic activity against the tested cancer cell lines, with greater potency against HCT116 and MCF-7 cells. Importantly, its lower activity against the non-cancerous HEK293 cell line suggests a degree of selectivity, a desirable characteristic for a potential therapeutic agent.

While Doxorubicin shows higher potency, the novel compound's profile warrants further investigation. The next logical steps would be to:

  • Elucidate the Mechanism of Action: Investigate whether the compound induces apoptosis, necrosis, or cell cycle arrest.

  • Expand the Cell Line Panel: Test the compound against a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • In Vivo Studies: If the in vitro data remains promising, progress to in vivo studies in animal models to assess efficacy and safety.

This guide provides a robust framework for the initial characterization of this compound. By following these principles of scientific integrity and logical progression, researchers can generate high-quality, reproducible data to drive informed decisions in the drug discovery pipeline.

References

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Drug Discovery and Development. Functional in vitro assays for drug discovery. [Link]

  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition). [Link]

  • Masimirembwa, C. M., & Hasler, J. A. (2001). In vitro high throughput screening of compounds for favorable metabolic properties in drug discovery. Combinatorial Chemistry & High Throughput Screening, 4(3), 245-263. [Link]

  • Judson, R., et al. (2013). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Chemical Research in Toxicology, 26(8), 1202-1215. [Link]

  • Harris, I. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757-17766. [Link]

  • Al-Ostath, A. I., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(7), 2231-2244. [Link]

  • Heiran, R., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

Sources

Comparative Efficacy Analysis of 2-Methyl-2-morpholin-4-yl-butylamine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities against established standards of care is paramount. This process relies on a robust body of preclinical and clinical data to inform efficacy, safety, and potential therapeutic applications. The subject of this guide, 2-Methyl-2-morpholin-4-yl-butylamine, is a defined chemical entity with the Chemical Abstracts Service (CAS) number 914206-26-1. However, a comprehensive review of the current scientific and medical literature reveals a critical gap in the availability of data pertaining to its biological activity and therapeutic efficacy.

As of the date of this publication, there is no publicly available research, including in vitro, in vivo, or clinical trial data, that investigates the pharmacological properties of this compound. Consequently, a direct comparison of its efficacy against any standard-of-care drugs is not feasible.

While the absence of specific data on this compound prevents a direct comparative analysis, the broader class of morpholine-containing compounds has attracted significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug design, known for its favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability.

The Therapeutic Potential of Morpholine Derivatives: A General Overview

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique structure imparts a range of properties that medicinal chemists leverage to optimize drug candidates. Research has shown that the incorporation of a morpholine moiety can influence a compound's pharmacokinetic profile and its interaction with biological targets.

Morpholine derivatives have been investigated for a wide array of therapeutic applications, demonstrating the versatility of this chemical scaffold. Published studies have highlighted their potential in several key areas:

  • Neurodegenerative Diseases: The morpholine structure has been incorporated into molecules targeting enzymes and receptors implicated in conditions like Alzheimer's and Parkinson's disease. These derivatives are explored for their potential to modulate disease-related pathways.

  • Oncology: A significant number of morpholine-containing compounds have been synthesized and evaluated for their anticancer properties. The morpholine ring can contribute to the binding affinity of these molecules to various cancer-related targets.

  • Infectious Diseases: The structural features of morpholine have also been utilized in the development of novel antibacterial and antifungal agents.

It is crucial to emphasize that these findings relate to the broad class of morpholine derivatives and do not provide any specific information about the efficacy of this compound.

Future Directions and the Path to Efficacy Assessment

For this compound to be considered for any therapeutic application, a systematic and rigorous scientific evaluation is necessary. The initial steps in this process would involve a series of preclinical studies designed to elucidate its biological activity and establish a preliminary safety profile.

The following diagram outlines a hypothetical, foundational workflow for the initial assessment of a novel chemical entity like this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Cell-Based Assays Cell-Based Assays Functional Assays->Cell-Based Assays Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Assays->Pharmacokinetic Studies Lead Compound Identification Animal Models of Disease Animal Models of Disease Pharmacokinetic Studies->Animal Models of Disease Efficacy Assessment Efficacy Assessment Animal Models of Disease->Efficacy Assessment Preliminary Toxicology Preliminary Toxicology Efficacy Assessment->Preliminary Toxicology

Caption: Hypothetical workflow for preclinical evaluation of a novel compound.

Should research on this compound commence, the following are examples of standard experimental protocols that would be essential for an initial efficacy assessment.

1. Target Binding Assay (e.g., Radioligand Binding Assay):

  • Objective: To determine if the compound binds to a specific receptor or enzyme of interest.

  • Methodology:

    • Prepare cell membranes or purified protein containing the target of interest.

    • Incubate the membranes/protein with a radiolabeled ligand known to bind to the target.

    • In parallel incubations, include varying concentrations of this compound.

    • After incubation, separate the bound from the unbound radioligand using filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

2. Cell Viability Assay (e.g., MTT Assay):

  • Objective: To assess the cytotoxic effect of the compound on cultured cells.

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic concentration (e.g., CC50).

Conclusion

References

As there is no specific literature available for "this compound," a reference list cannot be generated. The information provided is based on the current lack of available scientific data for this specific compound.

A Comparative Benchmarking Guide: Profiling 2-Methyl-2-morpholin-4-yl-butylamine Against a Diverse Compound Library

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the biological activity of the novel compound, 2-Methyl-2-morpholin-4-yl-butylamine. The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Morpholine-containing molecules have demonstrated a vast range of biological activities, acting as potent enzyme inhibitors and receptor modulators.[2][3][4][5] Given this precedent, a systematic, multi-tiered screening approach is essential to elucidate the potential therapeutic value of this compound.

Our objective is to benchmark this compound against a curated compound library, establishing a foundational biological activity profile. This guide details the strategic rationale, experimental protocols, and data interpretation frameworks necessary for a robust evaluation, designed for researchers and drug development professionals.

Part 1: Strategic Experimental Design

The core of our strategy is a tiered screening cascade designed to efficiently identify and characterize biological activity. We begin with a broad assessment of cytotoxicity to establish a therapeutic window, followed by targeted screens against major drug target families known to be modulated by morpholine derivatives: protein kinases and G-protein coupled receptors (GPCRs). Finally, we outline essential early-stage ADME-Tox profiling to assess the compound's drug-like properties.

The Screening Cascade: A Rationale

A multi-stage approach ensures that resources are focused efficiently. A primary, high-throughput screen casts a wide net to detect any general cellular impact. Positive "hits" from this stage are then advanced to more specific, mechanism-of-action-based secondary screens. This progression from general to specific is a cornerstone of modern hit identification.[6]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Target-Focused) cluster_2 Tier 3: Tertiary Profiling primary General Cytotoxicity Screen (e.g., MTT/LDH Assays) kinase Kinase Inhibition Panel (e.g., ADP-Glo™) primary->kinase Active or Non-Cytotoxic gpcr GPCR Activity Panel (e.g., Calcium Flux, cAMP) primary->gpcr Active or Non-Cytotoxic adme Early ADME-Tox Profiling (CYP Inhibition, hERG, etc.) kinase->adme Confirmed Hit gpcr->adme Confirmed Hit

Caption: Tiered screening workflow for compound characterization.

Compound Library Selection

For this benchmark study, we will utilize two distinct libraries:

  • Diversity Compound Library: A collection of ~10,000 small molecules designed to cover a broad chemical space.[7] This library is ideal for the primary screen to uncover novel activities.

  • Library of Pharmacologically Active Compounds (LOPAC®1280): An annotated collection of 1,280 known bioactives. Screening against this library in the secondary assays provides immediate context for any identified hits by comparing the activity profile to well-characterized drugs and probes.[8]

Part 2: Experimental Methodologies & Protocols

The following protocols are designed to be robust and adaptable for high-throughput screening (HTS) formats. Each protocol includes necessary controls to ensure data integrity.

Tier 1: General Cytotoxicity Screening (MTT Assay)

This assay assesses the anti-proliferative or cytotoxic effects of the test compounds on cell lines.[9] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed human cancer cells (e.g., HeLa or HepG2) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and the library compounds in growth medium. Replace the existing medium with 100 µL of medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Tier 2: Kinase Inhibition Screening (ADP-Glo™ Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10] It is a universal platform applicable to nearly any kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Plating: In a 384-well plate, add 2.5 µL of serially diluted this compound, library compounds, or a known kinase inhibitor control (e.g., Staurosporine).

  • Kinase Reaction:

    • Add 2.5 µL of a representative kinase (e.g., a panel of key oncogenic kinases like EGFR, SRC, ABL) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine IC₅₀ values for active compounds.[10]

Tier 2: GPCR Activity Screening (Calcium Mobilization Assay)

This cell-based functional assay measures intracellular calcium mobilization, a common downstream signaling event for GPCRs coupled to the Gαq pathway.[11]

Experimental Protocol: Calcium Mobilization Assay

  • Cell Plating: Plate HEK293 cells stably expressing a target Gαq-coupled GPCR (e.g., the M1 muscarinic receptor) in a 96-well, black-walled, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove the growth medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add 20 µL of this compound or library compounds and immediately begin reading fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm).

  • Agonist/Antagonist Mode:

    • Agonist Mode: Monitor for an increase in fluorescence directly after compound addition.

    • Antagonist Mode: After a 15-30 minute pre-incubation with the test compound, add a known agonist at its EC₈₀ concentration and monitor for inhibition of the fluorescence signal.

  • Data Analysis: Quantify the fluorescence signal change (e.g., maximum peak height or area under the curve) and normalize to controls to determine agonist activity (% activation) or antagonist activity (% inhibition).

Tier 3: Early ADME-Tox Profiling

Early assessment of ADME-Tox properties is crucial to deprioritize compounds with unfavorable characteristics.[12][13]

Key Assays:

  • Metabolic Stability (Liver Microsomes): Measures the rate at which the compound is metabolized by liver enzymes, providing an early prediction of clearance.[12]

  • CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).

  • hERG Channel Binding: A critical safety screen to assess the risk of cardiac toxicity.[14]

Part 3: Data Presentation and Interpretation (Illustrative)

All quantitative data should be summarized in clear, comparative tables. The following tables represent hypothetical data for illustrative purposes.

Table 1: Cytotoxicity Profile against HeLa Cells

CompoundIC₅₀ (µM)Max. Inhibition (%)
This compound> 50< 10%
Doxorubicin (Control)0.898%
Library Hit #12.595%
Library Hit #2> 50< 5%
  • Interpretation: In this example, this compound shows low cytotoxicity, making it suitable for further screening in non-cytotoxic assays. Library Hit #1 is a potent cytotoxic agent, while Hit #2 is non-cytotoxic.

Table 2: Kinase Inhibition Profile (SRC Kinase)

CompoundIC₅₀ (nM)
This compound85
Staurosporine (Control)15
Library Hit #31,200
Library Hit #4> 10,000
  • Interpretation: This hypothetical result suggests that this compound is a potent inhibitor of SRC kinase. This would be a significant finding, warranting further investigation into its selectivity across a broader kinase panel.

Part 4: Visualization of Key Pathways and Workflows

Visual diagrams are essential for conveying complex biological and experimental processes.

G

Caption: General workflow for cell-based cytotoxicity screening.

G

Caption: Simplified Gαq-coupled GPCR calcium signaling pathway.

Conclusion

This guide outlines a rigorous, phased approach to benchmark the novel compound this compound. By systematically progressing from broad phenotypic screening to specific target-based assays and early ADME-Tox profiling, researchers can build a comprehensive activity profile. The morpholine scaffold suggests a high potential for biological activity, and this structured evaluation provides the necessary framework to uncover and validate any therapeutic potential, ultimately guiding future hit-to-lead optimization efforts.

References

  • High-Throughput Screening @ The Nucleus. (n.d.). Compound Libraries Available for HTS. Stanford University. [Link]

  • Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions. [Link]

  • High Throughput Screening Laboratory, University of Kansas. (n.d.). KU-HTS Compound Libraries. [Link]

  • Frontage Laboratories. (n.d.). ADME / Tox Screening. [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. [Link]

  • Du, Y., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. [Link]

  • Drug Discovery and Development. (2010). ADME-Tox Screening System. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]

  • Kanz, M. F., et al. (1992). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]

  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

  • Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Long, A., et al. (2021). Benchmark Dose Modeling of In Vitro Genotoxicity Data: a Reanalysis. PMC - NIH. [Link]

  • ResearchGate. (2021). Pharmacological profile of morpholine and its derivatives. [Link]

  • Vitale, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [Link]

  • Nguyen, T. L., et al. (2020). Benchmarking compound activity prediction for real-world drug discovery applications. ResearchGate. [Link]

  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. [Link]

Sources

Safety Operating Guide

Navigating the Handling of 2-Methyl-2-morpholin-4-yl-butylamine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, amine-containing compounds are ubiquitous building blocks. This guide provides essential safety and logistical information for handling 2-Methyl-2-morpholin-4-yl-butylamine, a substituted amine, with a focus on personal protective equipment (PPE) and safe operational and disposal plans. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for thinking about safety that is grounded in scientific principles and practical laboratory experience.

The Foundation of Safety: Hazard Assessment and Control Hierarchy

Before any laboratory work commences, a thorough risk assessment is non-negotiable. This process involves identifying the hazards associated with the chemical, evaluating the risks of exposure during specific procedures, and implementing control measures. The hierarchy of controls is a fundamental concept in laboratory safety, prioritizing the most effective measures.

For handling this compound, this hierarchy translates to:

  • Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous alternative could be used.

  • Engineering Controls: These are the primary line of defense. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Administrative Controls: These include standard operating procedures (SOPs), clear labeling, and comprehensive training for all personnel involved.[3]

  • Personal Protective Equipment (PPE): PPE is the last line of defense, but it is a critical barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE)

The selection of PPE must be based on the potential routes of exposure: inhalation, skin contact, and eye contact. Given the anticipated corrosive nature of this compound, the following PPE is mandatory.

Eye and Face Protection

Chemical safety goggles are the minimum requirement at all times when in the laboratory.[4] They provide a seal around the eyes, protecting against splashes and vapors. For procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure, a full-face shield worn over safety goggles is strongly recommended .[2][4]

Hand Protection

Choosing the right gloves is critical, as not all materials offer the same level of protection against every chemical. For amines, nitrile or neoprene gloves are generally recommended .[4] However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. Since no specific data exists for this compound, a conservative approach is to double-glove , using two different types of compatible gloves (e.g., a nitrile base glove with a neoprene outer glove).[2] Always inspect gloves for any signs of degradation or perforation before use.[4] Contaminated gloves should be disposed of as hazardous waste, and hands should be washed thoroughly after removal.[5]

Body Protection

A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.[4] For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4] Closed-toe shoes that fully cover the feet are mandatory; sandals or perforated shoes are not permitted in the laboratory.[4]

Respiratory Protection

When working within a properly functioning chemical fume hood, respiratory protection may not be necessary for routine handling of small quantities. However, a respirator may be required in situations with inadequate ventilation, for cleaning up large spills, or when airborne exposure is possible .[4][6] The type of respirator and cartridge should be selected based on a thorough risk assessment and in accordance with occupational health and safety guidelines.

PPE Selection Guide for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (in a fume hood) Chemical Safety GogglesDouble-gloved (e.g., Nitrile and Neoprene)Flame-Resistant Lab CoatNot typically required with proper ventilation
Solution Preparation Chemical Safety Goggles and Face ShieldDouble-gloved (e.g., Nitrile and Neoprene)Flame-Resistant Lab Coat and Chemical-Resistant ApronNot typically required with proper ventilation
Reaction Work-up/Quenching Chemical Safety Goggles and Face ShieldDouble-gloved (e.g., Nitrile and Neoprene)Flame-Resistant Lab Coat and Chemical-Resistant ApronAssess need based on potential for aerosol generation
Large Spill Cleanup (>100 mL) Chemical Safety Goggles and Face ShieldHeavy-duty Chemical-Resistant Gloves (e.g., Butyl rubber)Chemical-Resistant Suit or ApronAir-purifying respirator with appropriate cartridges

Procedural Guidance for Safe Handling

A systematic approach to laboratory operations is crucial for minimizing the risk of exposure. The following workflow provides a step-by-step guide for safely handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE 1. Assess Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood 2. Equip Don PPE Don PPE Prepare Fume Hood->Don PPE 3. Prepare Workspace Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure 4. Protect Perform Procedure Perform Procedure Weigh/Measure->Perform Procedure 5. Execute Decontaminate Decontaminate Perform Procedure->Decontaminate 6. Complete Doff PPE Doff PPE Decontaminate->Doff PPE 7. Clean Dispose Waste Dispose Waste Doff PPE->Dispose Waste 8. Finalize

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the specific procedure.

    • Assemble all necessary PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly and is free of clutter.

    • Have spill cleanup materials readily available.

  • Handling:

    • Don the appropriate PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

    • Carefully weigh or measure the required amount of this compound within the fume hood.

    • Perform the experimental procedure, keeping the sash of the fume hood at the lowest practical height.

  • Cleanup and Disposal:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE in a manner that avoids self-contamination (e.g., remove gloves by peeling them inside out).

    • Dispose of all contaminated waste, including gloves, pipette tips, and empty containers, in a designated hazardous waste container in accordance with institutional and local regulations.[7]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

The safe handling of this compound, like any novel chemical, requires a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical class and implementing a multi-layered safety strategy that includes engineering controls, administrative protocols, and the consistent and correct use of personal protective equipment, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always prioritize safety and, when in doubt, consult with your institution's environmental health and safety department.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (2025). BenchChem.
  • Personal protective equipment for handling Ethyne-1,2-diamine. (2025). BenchChem.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • 2-Methyl-2-(morpholin-4-yl)propan-1-amine. (2025, April 14). PubChem.
  • SAFETY DATA SHEET - 2-Methyl-4-(4-morpholinyl)benzenamine. (2025, December 19). Fisher Scientific.
  • 2-METHYL-2-MORPHOLIN-4-YLBUTAN-1-AMINE CAS 914206-26-1. (n.d.). ChemicalBook.
  • Safety Data Sheet - Morpholine-d8. (n.d.). CDN Isotopes.
  • SAFETY DATA SHEET - 4-(2-Aminoethyl)morpholine. (2025, November 6). Aldrich.
  • SAFETY DATA SHEET - 2-Methylbutylamine. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - MORPHOLINE. (2014, March 10). Navy Brand Manufacturing.
  • safety data sheet - methyl 5-(morpholin-4-yl)pyrazine-2-carboxylate. (n.d.). Enamine.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • 2-(4-ETHOXY-PHENYL)-2-MORPHOLIN-4-YL-ETHYLAMINE Safety Data Sheets. (n.d.). Echemi.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.